2-Amino-N-(4-ethylphenyl)benzene-1-carbothioamide
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Overview
Description
2-Amino-N-(4-ethylphenyl)benzene-1-carbothioamide is an organic compound with the molecular formula C15H16N2S It is a derivative of benzene and is characterized by the presence of an amino group, an ethyl-substituted phenyl group, and a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(4-ethylphenyl)benzene-1-carbothioamide typically involves the reaction of 4-ethylphenylamine with benzene-1-carbothioamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(4-ethylphenyl)benzene-1-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.
Substitution: The amino and ethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
2-Amino-N-(4-ethylphenyl)benzene-1-carbothioamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-(4-ethylphenyl)benzene-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-(4-methylphenyl)benzene-1-carbothioamide
- 2-Amino-N-(4-chlorophenyl)benzene-1-carbothioamide
- 2-Amino-N-(4-bromophenyl)benzene-1-carbothioamide
Uniqueness
2-Amino-N-(4-ethylphenyl)benzene-1-carbothioamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This distinguishes it from similar compounds with different substituents, such as methyl, chloro, or bromo groups.
Properties
CAS No. |
823195-44-4 |
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Molecular Formula |
C15H16N2S |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
2-amino-N-(4-ethylphenyl)benzenecarbothioamide |
InChI |
InChI=1S/C15H16N2S/c1-2-11-7-9-12(10-8-11)17-15(18)13-5-3-4-6-14(13)16/h3-10H,2,16H2,1H3,(H,17,18) |
InChI Key |
QNJRXXZIHZGZEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=S)C2=CC=CC=C2N |
Origin of Product |
United States |
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